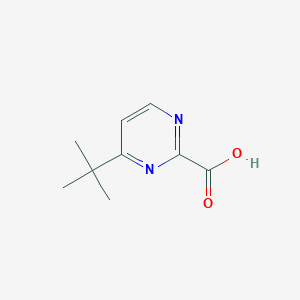

4-(Tert-butyl)pyrimidine-2-carboxylic acid

Description

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

4-tert-butylpyrimidine-2-carboxylic acid |

InChI |

InChI=1S/C9H12N2O2/c1-9(2,3)6-4-5-10-7(11-6)8(12)13/h4-5H,1-3H3,(H,12,13) |

InChI Key |

JDVGQFKFLBQBDR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC(=NC=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)pyrimidine-2-carboxylic acid typically involves the construction of the pyrimidine ring followed by the introduction of the tert-butyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of tert-butyl acetoacetate with guanidine can yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale syntheses, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine-2,4-dicarboxylic acid, while reduction can produce dihydropyrimidine derivatives .

Scientific Research Applications

4-(Tert-butyl)pyrimidine-2-carboxylic acid is a chemical compound with potential applications in various scientific fields. Examination of patents and scientific literature provides insight into its uses, particularly as an intermediate in the synthesis of complex molecules with biological activity.

Scientific Research Applications

- Synthesis of Pharmaceutical Intermediates 4-(Tert-butyl)pyrimidine-2-carboxylic acid can be used in the preparation of N-protected 6-(piperidin-4-ylcarbamoyl)piperidin-3-yl sulfonates . These sulfonates are suitable as intermediates in the synthesis of 7-oxo-l,6-diazabicyclo[3.2.1]octane-2-carboxamides and esters, which are useful beta-lactamase inhibitors .

- Inhibitors of NAPE-PLD Pyrimidine-4-carboxamide derivatives, related to pyrimidine-2-carboxylic acid, are effective as inhibitors of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) . NAPE-PLD is an enzyme involved in the biosynthesis of N-acylethanolamines, which are signaling lipids with various physiological functions . Inhibitors of NAPE-PLD may have therapeutic potential in treating conditions related to N-acylethanolamine signaling .

- Inhibitors of Metalloproteases Compounds with a pyrimidine core have been shown to act as inhibitors of metalloproteases, particularly zinc hydrolases . These compounds can be effective in the treatment of disease states associated with vasoconstriction . Such disorders include high blood pressure, coronary disorders, cardiac insufficiency, renal and myocardial ischemia, and cerebral ischemia . They are also useful as cytostatic and cerebroprotective agents, for inhibition of graft rejection, for organ protection, and for the treatment of ophthalmological diseases .

- Treatment of Various Diseases Pyrimidine derivatives are useful as therapeutic active substances, particularly in the context of diseases associated with zinc hydrolase activity . These include myocardial ischemia, congestive heart failure, arrhythmia, hypertension, pulmonary hypertension, asthma, cerebral vasospasm, subarachnoid hemorrhage, pre-eclampsia, kidney diseases, atherosclerosis, Buerger's disease, Takayasu's arthritis, diabetic complications, lung cancer, prostatic cancer, gastrointestinal disorders, endotoxic shock, and septicemia . They can also be used for wound healing and control of menstruation, glaucoma, diseases associated with cytostatic, ophthalmological, and cerebroprotective indications, and organ protection .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-(Tert-butyl)pyrimidine-2-carboxylic acid with structurally related pyrimidine derivatives:

Key Observations :

- Lipophilicity : The tert-butyl group in the target compound increases logP compared to smaller substituents like difluoromethyl. This property is critical for blood-brain barrier penetration in drug design.

- Steric Effects : Bulky substituents (e.g., 2,4-dichlorophenyl in ) reduce rotational freedom and may hinder enzymatic degradation.

Q & A

Q. What experimental approaches validate the compound’s mechanism of enzymatic inhibition?

- Methodology : Perform kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/uncompetitive). Use X-ray crystallography or cryo-EM to resolve inhibitor-enzyme complexes, focusing on active-site interactions. Mutagenesis studies (e.g., alanine scanning) can pinpoint critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.